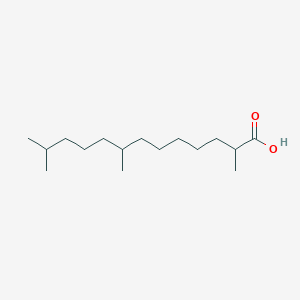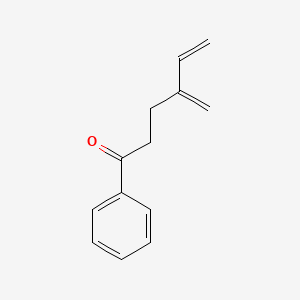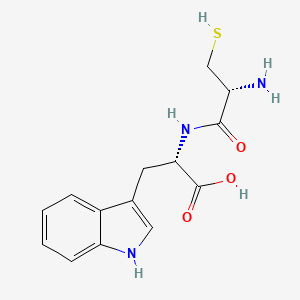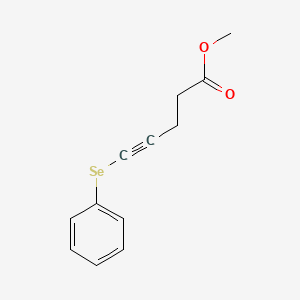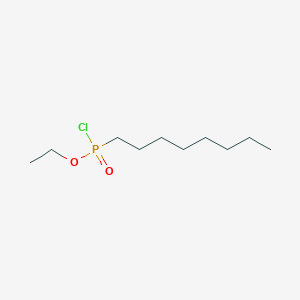![molecular formula C11H24OSi B14261158 Silane, trimethyl[[1-(2-propenyl)pentyl]oxy]- CAS No. 139462-61-6](/img/structure/B14261158.png)
Silane, trimethyl[[1-(2-propenyl)pentyl]oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, trimethyl[[1-(2-propenyl)pentyl]oxy]-: is an organosilicon compound with the molecular formula C11H24OSi. This compound is characterized by the presence of a silane group bonded to a trimethyl group and an allyl group. It is used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl[[1-(2-propenyl)pentyl]oxy]- typically involves the reaction of allyltrimethylsilane with an appropriate alkyl halide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In industrial settings, the production of Silane, trimethyl[[1-(2-propenyl)pentyl]oxy]- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Silane, trimethyl[[1-(2-propenyl)pentyl]oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The allyl group in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include silanol derivatives, simpler silane compounds, and substituted silane derivatives .
Wissenschaftliche Forschungsanwendungen
Silane, trimethyl[[1-(2-propenyl)pentyl]oxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is utilized in the modification of biomolecules for various biological studies.
Medicine: It is explored for its potential in drug delivery systems due to its ability to form stable complexes with therapeutic agents.
Wirkmechanismus
The mechanism of action of Silane, trimethyl[[1-(2-propenyl)pentyl]oxy]- involves its interaction with various molecular targets. The compound can form stable complexes with metals and other reactive species, facilitating catalytic processes. The allyl group in the compound allows for versatile reactivity, enabling its use in a wide range of chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Silane, allyltrimethyl-
- Trimethylallylsilane
- 3-(Trimethylsilyl)-1-propene
Uniqueness
Silane, trimethyl[[1-(2-propenyl)pentyl]oxy]- is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the allyl group and the trimethylsilane moiety allows for versatile applications in various fields .
Eigenschaften
CAS-Nummer |
139462-61-6 |
|---|---|
Molekularformel |
C11H24OSi |
Molekulargewicht |
200.39 g/mol |
IUPAC-Name |
trimethyl(oct-1-en-4-yloxy)silane |
InChI |
InChI=1S/C11H24OSi/c1-6-8-10-11(9-7-2)12-13(3,4)5/h7,11H,2,6,8-10H2,1,3-5H3 |
InChI-Schlüssel |
ARHIEPVICVNPDL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC=C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methylsulfanyl-5-[(5-methylsulfanyl-2-oxo-1,3-dithiol-4-yl)sulfanylmethylsulfanyl]-1,3-dithiol-2-one](/img/structure/B14261082.png)
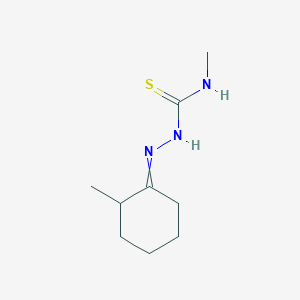
![4,8-Dioxatricyclo[5.1.0.0~3,5~]octan-2-ol](/img/structure/B14261093.png)

![Glycine, N-[(3-methoxy-2-pyridinyl)carbonyl]-](/img/structure/B14261100.png)
![[1-({[(1R)-1-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-3-{3-methyl-5-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}propyl]sulfanyl}methyl)cyclopropyl]acetic acid](/img/structure/B14261112.png)
